1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family, characterized by its unique structure featuring both a cyclohexylmethyl group and a nitro group. This compound has garnered attention in various fields of research due to its potential biological activities and applications in synthetic chemistry.
This compound can be synthesized through several chemical processes, primarily involving the formation of the pyrazole ring followed by functional group modifications. It is classified as a nitro-substituted pyrazole, which is significant in medicinal chemistry due to the biological activities associated with nitro groups.
The synthesis of 1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole typically involves a multi-step process:
The molecular formula for 1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole is . The structure consists of:
The presence of these groups contributes to its chemical reactivity and potential biological activity.
1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole can undergo several types of chemical reactions:
These reactions highlight its versatility as a chemical intermediate in organic synthesis.
The mechanism of action for 1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole varies based on its application:
These properties are critical for understanding how this compound behaves under different conditions and its suitability for various applications.
1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole has several applications in scientific research:
The structural landscape of medicinal chemistry is profoundly shaped by nitrogen-containing heterocycles, among which pyrazole derivatives occupy a position of significant therapeutic relevance. 1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole (C₁₀H₁₅N₃O₂, CID 51000344) exemplifies a strategically functionalized member of this class, incorporating two distinct pharmacophoric elements: a lipophilic cyclohexylmethyl group and an electron-deficient nitro substituent [1] [2]. This compound belongs to the broader category of N-alkyl-4-nitropyrazoles, characterized by substitution at the pyrazole ring nitrogen (position 1) and nitro functionalization at carbon position 4. Its molecular architecture positions it as a compelling subject for investigation within drug discovery paradigms targeting inflammation, oncology, and infectious diseases, leveraging the established bioactivity profiles of pyrazole-based pharmacophores like celecoxib (COX-2 inhibitor) and crizotinib (ALK inhibitor) [2] [5].
Nitro-substituted pyrazoles constitute a structurally diverse subclass characterized by the positioning and electronic influence of the nitro group (-NO₂) on the heterocyclic core. 1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole is classified as a 4-nitro-1H-pyrazole derivative, where the nitro group is attached directly to the carbon at position 4 of the pyrazole ring. This specific substitution pattern confers distinct electronic and steric properties compared to isomers (e.g., 3-nitro or 5-nitro pyrazoles) [3] [10]. The presence of the strong electron-withdrawing nitro group significantly polarizes the ring system, depleting electron density at C4 and adjacent positions (C3 and C5). This electronic perturbation enhances susceptibility to nucleophilic attack at C3/C5 and influences hydrogen-bonding capabilities and dipole moments, thereby modulating interactions with biological targets [9].
Table 1: Structural Diversity in Nitro-Substituted Pyrazole Derivatives Relevant to 1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole
Compound Name | Substitution Pattern | Key Structural Features | Distinguishing Attributes |
---|---|---|---|
1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole | N1: Cyclohexylmethyl; C4: Nitro | Aliphatic N-substituent; Electron-deficient C4 | Enhanced lipophilicity; Potential for membrane penetration |
1-(Chloromethyl)-4-nitro-1H-pyrazole | N1: Chloromethyl; C4: Nitro | Electrophilic N-substituent; Reactive chloromethyl group | Serves as synthetic intermediate for N-alkylation |
1-Difluoromethyl-4-nitro-1H-pyrazole [10] | N1: Difluoromethyl; C4: Nitro | Fluorinated N-substituent; Increased metabolic stability | Potential for altered pharmacokinetics & bioisosterism |
1-Methyl-4-nitro-1H-pyrazole-5-carbonyl chloride [9] | N1: Methyl; C4: Nitro; C5: Carbonyl chloride | Electrophilic acyl chloride; Versatile reactivity | Building block for amide/peptide conjugates |
1-(Cyclohexylmethyl)-3,5-dimethyl-4-nitro-1H-pyrazole [3] | N1: Cyclohexylmethyl; C3,C5: Methyl; C4: Nitro | Sterically shielded C4; Reduced nucleophilic susceptibility | Altered steric profile impacting target binding |
Structurally, 1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole features a non-planar cyclohexylmethyl group attached to the pyrazole nitrogen (N1). This substituent introduces significant steric bulk and lipophilicity compared to smaller N-alkyl (methyl, ethyl) or N-aryl groups prevalent in other derivatives like antipyrine or phenylbutazone [2] [5]. The saturated cyclohexane ring adopts predominantly chair conformations, contributing to a three-dimensional structure that can influence binding to hydrophobic pockets in enzymes or receptors. Combined with the planar, electron-deficient 4-nitropyrazole ring, this creates a hybrid molecular architecture capable of diverse non-covalent interactions (hydrophobic, dipole-dipole, van der Waals) [1] [6].
The incorporation of cyclohexylmethyl groups into heterocyclic scaffolds represents a strategic evolution in medicinal chemistry aimed at optimizing physicochemical and pharmacokinetic properties. This moiety emerged as a versatile lipophilic pharmacophore designed to mimic phenyl or benzyl groups while offering distinct advantages: enhanced metabolic stability (resistance to oxidative CYP450 metabolism compared to benzylic positions), modulated lipophilicity (log P optimization), and conformational flexibility enabling adaptation to binding sites [6] [7]. While not as historically prominent as methyl or phenyl substitutions, cyclohexylmethyl-functionalized heterocycles gained traction following observations of improved blood-brain barrier penetration and target selectivity in CNS-active compounds and kinase inhibitors [5].
The specific application of the cyclohexylmethyl group onto the pyrazole nitrogen evolved from foundational synthetic work on pyrazole N-alkylation. Early routes relied on classical nucleophilic substitution, where pyrazole salts (e.g., sodium or potassium pyrazolides) reacted with alkyl halides like cyclohexylmethyl chloride under basic conditions [5] [7]. However, regioselectivity challenges in unsymmetrically substituted pyrazoles prompted the development of more sophisticated methodologies:
Table 2: Evolution of Synthetic Strategies for Cyclohexylmethyl-Substituted Pyrazoles
Synthetic Era | Primary Method | Typical Reagents/Conditions | Advantages/Limitations |
---|---|---|---|
Early Methods (Pre-1990s) | Direct Alkylation | Pyrazole, NaH, Cyclohexylmethyl bromide, DMF, reflux | Simple; Low regioselectivity for unsymmetric pyrazoles |
Modern Methods (1990s-2010s) | Phase-Transfer Catalysis (PTC) | Pyrazole, 50% NaOH(aq), CH₂Cl₂, Cyclohexylmethyl bromide, TBAB, RT | Improved yields; Milder conditions; Better regiocontrol |
Contemporary Methods (2010s-Present) | Transition Metal Catalysis | Pyrazole, Pd₂(dba)₃/Xantphos, Cs₂CO₃, Cyclohexylmethyl mesylate, Toluene, 110°C | High regioselectivity; Tolerates sensitive functional groups |
Alternative Routes | Rearrangement Reactions | Precursor heterocycles (e.g., pyridazines) under thermal or acidic conditions [4] | Access to otherwise difficult substitution patterns |
The rationale for incorporating the cyclohexylmethyl group into the pyrazole scaffold, specifically in 1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole, stems from its ability to finely tune drug-like properties. Compared to simpler alkyl chains (methyl, ethyl), it provides substantial lipophilicity enhancement crucial for membrane permeability and target engagement within hydrophobic domains. Compared to aromatic N-substituents (phenyl, benzyl), it reduces molecular planarity and polar surface area, potentially improving solubility and metabolic stability by minimizing interactions with CYP450 enzymes prone to oxidizing arenes [5] [6]. This balance makes it particularly attractive for compounds intended for CNS targets or requiring prolonged systemic exposure.
The nitro group (-NO₂) is a powerful and versatile functional group with profound implications for the biological activity of pyrazole derivatives. Its incorporation at the C4 position of 1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole serves multiple mechanistic roles beyond a simple attachment point:
Evidence for the bioactivity impact of the nitro group comes from extensive structure-activity relationship (SAR) studies on pyrazole derivatives. For instance, research on pyrazole-based anticancer agents consistently demonstrates that introduction of a 4-nitro group enhances cytotoxicity against various cancer cell lines (e.g., MCF7, SF-268, NCI-H460) compared to non-nitro analogues or isomers [2]. Compounds like N-(1-{1-[4-nitrophen]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide exhibit potent growth inhibition (GI₅₀ values in the low micromolar range, e.g., 3.79 µM for MCF7), attributed partly to the electron-withdrawing and bioactivation potential of the nitro group [2]. Similarly, derivatives like ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylates show significant activity against A549 lung cancer cells (IC₅₀ = 26 µM), where the presence of electron-withdrawing groups like nitro is correlated with improved efficacy [2] [4].
In the context of 1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole, the nitro group synergizes with the lipophilic cyclohexylmethyl substituent. While the N-cyclohexylmethyl group promotes membrane penetration and hydrophobic binding, the C4-nitro group provides electronic activation for target engagement or serves as a latent site for metabolic activation or further chemical derivatization (e.g., reduction to amino group for generating aniline-like pharmacophores) [1] [5] [9]. This combination exemplifies a rational design strategy to exploit the multifaceted roles of the nitro substituent within a lipophilically optimized pyrazole framework for potential therapeutic applications.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: